molecular formula C14H13N3O3S B2863041 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 627044-13-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B2863041
CAS No.: 627044-13-7
M. Wt: 303.34
InChI Key: SUOPTUDKIJPIIO-UHFFFAOYSA-N
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Description

The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds with this moiety are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . The presence of the 1,3,4-thiadiazole ring and its strong aromaticity are thought to contribute to the low toxicity and high in vivo stability of these compounds .


Chemical Reactions Analysis

Again, while specific chemical reactions involving this compound are not available, compounds with a 1,3,4-thiadiazole moiety are known to undergo various chemical reactions .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research led by Başoğlu et al. (2013) on the microwave-assisted synthesis of molecules containing acid moieties, including the 1,3,4-thiadiazole nucleus, highlights the methodological advancements in creating compounds with potential antimicrobial, antiurease, and antilipase activities. These compounds were found to possess good to moderate activity against various microorganisms, underscoring the therapeutic potential of structurally similar compounds to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (Başoğlu et al., 2013).

Antimycobacterial Activity

The study by Gezginci, Martin, and Franzblau (1998) on substituted isosteres of pyridine and pyrazinecarboxylic acids, including compounds with 1,2,4-thiadiazole rings, reveals their potential antimycobacterial activity against Mycobacterium tuberculosis. This work demonstrates the importance of structural modifications, like those in the 1,3,4-thiadiazole ring, for enhancing antimicrobial potency (Gezginci, Martin, & Franzblau, 1998).

Antineoplastic Potential

Looker and Wilson's (1965) synthesis of novel 1,2,3-thiadiazole derivatives, including work on 4-monosubstituted and 4,5-disubstituted derivatives, provides insights into the potential antineoplastic applications of these compounds. Although not directly related to this compound, this research underscores the relevance of the 1,3,4-thiadiazole structure in developing therapeutic agents (Looker & Wilson, 1965).

Synthesis and Spectral Characteristics

The study by Zadorozhnii et al. (2019) on the synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides presents another dimension of scientific research focusing on the structural analysis and potential applications of compounds related to 1,3,4-thiadiazoles. These compounds' detailed spectral studies provide valuable information for understanding the chemical properties and potential applications of similar compounds (Zadorozhnii et al., 2019).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-6,10H,2,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOPTUDKIJPIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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